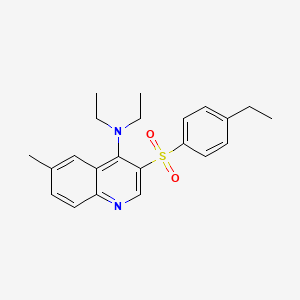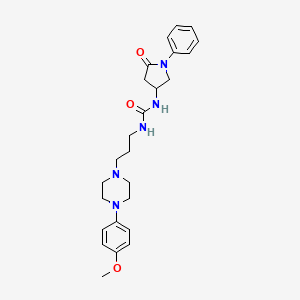![molecular formula C7H14Cl2N4 B2587589 [1-(丁-3-烯-1-基)-1H-1,2,3-三唑-4-基]甲胺二盐酸盐 CAS No. 1909337-01-4](/img/structure/B2587589.png)
[1-(丁-3-烯-1-基)-1H-1,2,3-三唑-4-基]甲胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
Chemistry
In chemistry, [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized in numerous ways.
Biology
Biologically, this compound has potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy in these areas.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
Target of Action
Related compounds have been shown to interact with tubulin .
Mode of Action
Similar compounds have been found to inhibit tubulin polymerization .
Biochemical Pathways
Related compounds have been shown to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Result of Action
Related compounds have been shown to induce apoptosis in bt-474 cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. For this compound, but-3-en-1-yl azide and propargylamine are commonly used as starting materials.
Reduction and Functionalization: The resulting triazole intermediate is then reduced and functionalized to introduce the methanamine group.
Salt Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the but-3-en-1-yl side chain, resulting in different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce various amine derivatives.
相似化合物的比较
Similar Compounds
- [1-(but-3-en-1-yl)-1H-1,2,4-triazol-3-yl]methanamine dihydrochloride
- [1-(but-3-en-1-yl)-1H-1,2,3-triazol-5-yl]methanamine dihydrochloride
Uniqueness
Compared to similar compounds, [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride has unique structural features that may confer distinct biological activities. Its specific substitution pattern on the triazole ring can influence its binding affinity and selectivity for biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
(1-but-3-enyltriazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-3-4-11-6-7(5-8)9-10-11;;/h2,6H,1,3-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUCZMHWWZPZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(N=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid](/img/structure/B2587508.png)
![3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide](/img/structure/B2587509.png)
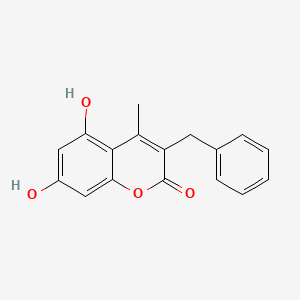
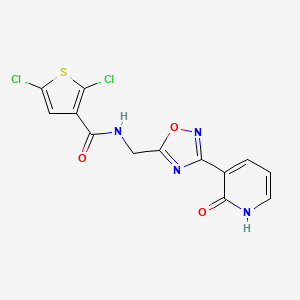
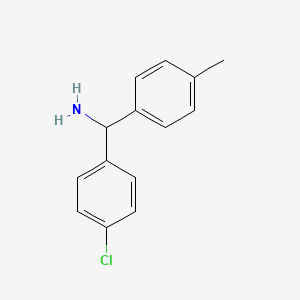
![1-(4-methylphenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2587516.png)
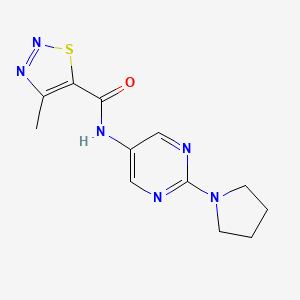
![(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine](/img/structure/B2587519.png)
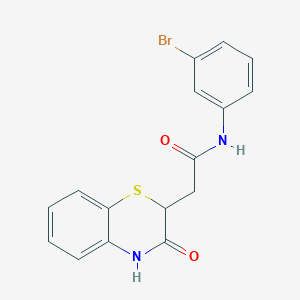
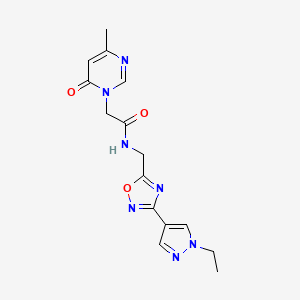
![2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2587523.png)
